N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide typically involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Products include oxides of the original compound.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The presence of the nitro and bromine groups can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C14H9BrFN3O4 |
---|---|
Molecular Weight |
382.14 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C14H9BrFN3O4/c15-10-5-9(13(20)12(6-10)19(22)23)7-17-18-14(21)8-1-3-11(16)4-2-8/h1-7,20H,(H,18,21)/b17-7+ |
InChI Key |
VQIGSBZJQICQRJ-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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